molecular formula C8H7F3N2O B1405662 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime CAS No. 1227957-39-2

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime

Cat. No.: B1405662
CAS No.: 1227957-39-2
M. Wt: 204.15 g/mol
InChI Key: WNWCUADLVKAIIH-UUILKARUSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime is a chemical compound with the molecular formula C8H6F3NO It is a derivative of nicotinaldehyde, where the aldehyde group is converted to an oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime typically involves the reaction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or other oxidized derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
  • 2-Methyl-6-(trifluoromethyl)pyridine
  • 6-(Trifluoromethyl)nicotinaldehyde

Uniqueness

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime is unique due to the presence of both the oxime and trifluoromethyl groups. The oxime group provides specific reactivity and potential biological activity, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCUADLVKAIIH-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)C(F)(F)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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